Pyrazine, 2-ethyl-3-(2-methylpropyl)-

Description

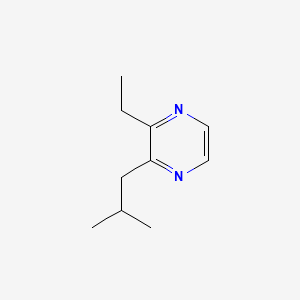

Pyrazine, 2-ethyl-3-(2-methylpropyl)-, is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with an ethyl group at position 2 and a 2-methylpropyl (isobutyl) group at position 2. This compound is notable for its role in flavor chemistry, particularly in contributing to baked, nutty, or roasted aromas in food products. It is synthesized via Maillard reactions during thermal processing, such as baking, and is identified in defatted tiger nut flour and other thermally treated foods . Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol.

Propriétés

Numéro CAS |

38028-70-5 |

|---|---|

Formule moléculaire |

C10H16N2 |

Poids moléculaire |

164.25 g/mol |

Nom IUPAC |

2-ethyl-3-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C10H16N2/c1-4-9-10(7-8(2)3)12-6-5-11-9/h5-6,8H,4,7H2,1-3H3 |

Clé InChI |

TZTYFJFAKSOJEG-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC=CN=C1CC(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 2-Isobutyl-3-éthylpyrazine peut être synthétisée par diverses voies chimiques. Une méthode courante implique la condensation de composés α,β-dicarbonylés avec des α,β-diamines dans des conditions contrôlées . La réaction nécessite généralement un catalyseur et est conduite à des températures élevées pour faciliter la formation du cycle pyrazine.

Méthodes de production industrielle

Dans les environnements industriels, la production de 2-Isobutyl-3-éthylpyrazine implique souvent une synthèse chimique à grande échelle utilisant des réactions de condensation similaires. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et la concentration du catalyseur .

Analyse Des Réactions Chimiques

Types of Chemical Reactions

Pyrazine derivatives undergo diverse chemical reactions, including oxidation, reduction, substitution, and condensation. Below is a detailed analysis of reactions relevant to 2-ethyl-3-(2-methylpropyl)pyrazine:

Oxidation Reactions

Oxidation of alkyl-substituted pyrazines typically targets the alkyl side chains. For example, methyl groups on pyrazines are oxidized to form pyrazine-2-carboxylic acids via metabolic pathways . In industrial settings, strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate may introduce oxygen-containing functional groups (e.g., hydroxyl or carbonyl) into the molecule.

Substitution Reactions

Substitution reactions involve replacing hydrogen atoms with other functional groups. For instance, the Minici reaction—a condensation reaction involving aldehydes and α,β-dicarbonyl compounds—can introduce alkyl groups at specific positions. In a patented synthesis method, 2,5-dimethylpyrazine undergoes substitution with n-propanal and FeSO₄·7H₂O under acidic conditions to yield 2-ethyl-3,6-dimethylpyrazine .

Condensation Reactions

Pyrazines are often synthesized via condensation of α,β-dicarbonyl compounds with α,β-diamines or amino acids. The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a key pathway for pyrazine formation. For example, L-threonine (L-Thr) can undergo chemoenzymatic transformations via bacterial operons to produce alkylpyrazines through aminoacetone and acetaldehyde intermediates .

Biological Reactions

In biological systems, pyrazines participate in metabolic pathways. For instance, pyrazine derivatives like 2,5-bis(1-methylethyl)pyrazine exhibit antimicrobial activity by disrupting bacterial DNA and cell wall integrity. These reactions highlight the compound’s potential in food preservation and therapeutic applications.

Reaction Conditions and Reagents

The choice of reagents and conditions significantly influences reaction outcomes:

Major Reaction Products

The products of 2-ethyl-3-(2-methylpropyl)pyrazine reactions depend on the reaction type:

-

Oxidation :

-

Substitution :

-

Condensation :

Applications De Recherche Scientifique

Flavoring Agent

2-Ethyl-3-(2-methylpropyl)pyrazine is primarily utilized as a flavoring agent in the food industry. It imparts a nutty, roasted flavor that is reminiscent of cooked and grilled foods, making it suitable for:

- Coffee and Chocolate Products : Its presence enhances the sensory experience by mimicking the flavors associated with roasted coffee beans and chocolate.

- Savory Foods : It is also used in meat products and sauces to provide depth and complexity to the flavor profile.

Case Study: Quantitative Analysis in Wine

A study demonstrated that the addition of various pyrazines, including 2-ethyl-3-(2-methylpropyl)pyrazine, significantly influenced the olfactory characteristics of wine. The presence of this compound contributed to a more complex aroma profile, enhancing consumer acceptance and preference .

Perfume Composition

In perfumery, 2-ethyl-3-(2-methylpropyl)pyrazine is valued for its ability to replicate specific scent notes. It is particularly effective in creating:

- Nutty and Roasted Notes : The compound's unique scent profile allows perfumers to recreate smells associated with roasted nuts and other cooked foods.

- Stability in Formulations : This pyrazine exhibits stability when incorporated into various perfume bases, ensuring longevity in scent delivery.

Case Study: Fragrance Safety Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the safety of 2-ethyl-3-(2-methylpropyl)pyrazine in fragrance applications. The study concluded that at current usage levels, the compound does not pose significant genotoxic or reproductive toxicity risks, thus affirming its safe use in consumer products .

Toxicological Profile

The environmental safety profile of 2-ethyl-3-(2-methylpropyl)pyrazine has been assessed through various studies. Key findings include:

Mécanisme D'action

The mechanism of action of 2-Isobutyl-3-ethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, influencing metabolic pathways and cellular responses. The exact molecular targets and pathways can vary depending on the context of its use .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

Key structural analogues differ in substituent groups at positions 2 and 3 of the pyrazine ring, which influence their physicochemical properties and applications:

Sensory and Flavor Profiles

- Pyrazine, 2-ethyl-3-(2-methylpropyl)-: Imparts baked, nutty, and roasted notes (e.g., fried peanuts, coffee) in thermally processed foods. Its relative odor activity value (ROAV) in chili peppers exceeds 15, indicating a dominant role in flavor .

- 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP): Key contributor to green, vegetative aromas in wines (e.g., Sauvignon blanc). Detection thresholds are as low as 1–2 ng/L, with concentrations in wines ranging from 9.8–32 ng/L .

- 2,3-Dimethyl-5-(2-methylpropyl)pyrazine : Functions as a trail pheromone in ants, eliciting species-specific foraging behavior .

Analytical Detection Methods

- Gas Chromatography-Mass Spectrometry (GC-MS) : Widely used for identifying pyrazines in food and biological samples. Stable isotope dilution (e.g., d3-IBMP) enhances sensitivity for methoxypyrazines in wine analysis .

- Headspace Solid-Phase Microextraction (HS-SPME) : Optimized for methoxypyrazine quantification, achieving detection limits of 0.5 ng/L .

Key Research Findings

Flavor Chemistry: Substitution at position 2 (e.g., methoxy vs. ethyl) significantly alters aroma profiles. Methoxy groups enhance green/vegetative notes, while alkyl groups (ethyl, isobutyl) favor roasted/nutty characteristics . ROAV analysis confirms 2-ethyl-3-(2-methylpropyl)-pyrazine as a critical flavor contributor in chili peppers and baked products .

Biological Significance :

- Structural complexity in pyrrolopyrazines correlates with bioactivity. For example, hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione from Bacillus safensis completely inhibits fungal growth at 100 µL .

Synthetic Applications: Piperazine and pyridazinone derivatives (e.g., 6-phenyl-3(2H)-pyridazinones) are pharmacologically relevant but structurally distinct from flavor-active pyrazines .

Activité Biologique

Pyrazine, 2-ethyl-3-(2-methylpropyl)- (CAS Number: 13925-06-9), is a member of the pyrazine family, which consists of aromatic heterocycles containing nitrogen. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and its role as a flavor compound in various foods.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| IUPAC Name | 2-Ethyl-3-(2-methylpropyl)pyrazine |

| Structure | Chemical Structure |

Antimicrobial Properties

Pyrazines are known for their broad-spectrum antimicrobial activity. A study highlighted that pyrazines, including derivatives like 2,5-bis(1-methylethyl)-pyrazine, exhibit significant antimicrobial effects against various bacteria. The mechanism involves inducing DNA damage and cell wall stress in bacterial cells at specific concentrations, suggesting potential applications in food preservation and agriculture .

Flavor and Aroma

Pyrazine, 2-ethyl-3-(2-methylpropyl)- is characterized by a green, herbal, and sweet taste profile. It has been detected in several food products such as coffee (Coffea arabica), potatoes (Solanum tuberosum), and root vegetables. This makes it a potential biomarker for the consumption of these foods .

Case Studies

- Antimicrobial Activity Assessment :

- Flavor Compound Analysis :

The antimicrobial activity of pyrazines is attributed to their ability to disrupt cellular processes in bacteria. At elevated concentrations, they can activate stress response pathways related to DNA damage and cell wall integrity. This dual action makes them suitable candidates for natural preservatives in food products .

Q & A

Basic Research Questions

Q. How can 2-ethyl-3-(2-methylpropyl)pyrazine be reliably identified in plant matrices, and what analytical methods are recommended?

- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) or comprehensive two-dimensional GC (GC×GC-TOFMS) for high sensitivity. In chili peppers, HS-SPME-GC-MS identified this compound as a key volatile organic compound (VOC) with a high relative odor activity value (ROAV >15), confirming its role in green bell pepper aroma . For isotopic quantification, GC×GC-IDTOFMS with deuterated internal standards (e.g., d3-IBMP) improves accuracy, achieving detection limits as low as 1.95 ng/L in wine studies .

Q. What are the natural sources and ecological roles of 2-ethyl-3-(2-methylpropyl)pyrazine?

- Methodological Answer : The compound occurs naturally in peppers (Capsicum spp.) , coffee beans , and ladybug secretions . In plants, it contributes to defense mechanisms by deterring herbivores, while in insects, it acts as a pheromone or alarm signal. To confirm its presence, compare retention indices (e.g., RT 14.91, AI 1179) and mass spectra (m/z 166.2203) against reference libraries like NIST or Adams’ Essential Oil Components .

Q. How does storage duration affect the stability of this pyrazine in agricultural products?

- Methodological Answer : In chili peppers, 2-ethyl-3-(2-methylpropyl)pyrazine degrades over time, with concentrations declining by ~30% after 30 days at 20°C. Use controlled-atmosphere storage (low O₂, 4°C) to minimize losses. Monitor via periodic HS-SPME sampling and quantify using calibration curves normalized to internal standards like β-ionone .

Advanced Research Questions

Q. How can synthesis of 2-ethyl-3-(2-methylpropyl)pyrazine be optimized for high purity and yield?

- Methodological Answer : Adapt the condensation reaction of 1,2-diaminopropane with 2,3-pentanedione , followed by oxidation. Purify via fractional distillation (boiling point ~77.2°C at 1 mm Hg) and validate purity (>98%) using GC-FID. For isotopic labeling (e.g., ^15N or ^2H variants), substitute precursors like ^15N-ammonia during diazine ring formation .

Q. How should contradictory ROAV values for this compound in different studies be reconciled?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., lipid content in peppers vs. wine) and detection thresholds . Normalize ROAV calculations using threshold concentrations specific to the study matrix. For example, in chili peppers, use hexanal as the reference compound (ROAV = 100), while in wine, use β-damascenone .

Q. What experimental designs are effective for studying the impact of agronomic practices on pyrazine levels in crops?

- Methodological Answer : Conduct split-plot field trials with variables like irrigation (e.g., drip vs. flood) and fertilization (N-P-K ratios). Analyze VOCs using HS-SPME-GC-MS post-harvest. For example, drip irrigation (W1) and balanced fertilization (F2/F3) increased pyrazine OAV by 40% in peppers due to enhanced terpenoid precursor availability .

Q. How does thermal processing (e.g., roasting) influence the degradation kinetics of this pyrazine?

- Methodological Answer : Pyrazines degrade via Maillard reaction incorporation into melanoidins. Model kinetics using Arrhenius equations (Eₐ ~80 kJ/mol) in coffee roasting studies. Light roasts (180°C) retain ~70% of initial pyrazine, while dark roasts (240°C) reduce it to <10% after 15 minutes. Monitor using GC×GC-TOFMS to resolve degradation byproducts .

Key Research Gaps

- Mechanistic Insights : Limited data on biosynthetic pathways in non-plant systems (e.g., insects).

- Synergistic Effects : Interaction with other VOCs (e.g., 2-nonenal) in aroma modulation remains unquantified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.